8-Azido-ATP - 53696-59-6

8-Azido-ATP

Catalog Number: EVT-327656
CAS Number: 53696-59-6
Molecular Formula: C10H15N8O13P3
Molecular Weight: 548.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

8-Azidoadenosine 5'-triphosphate (8-Azido-ATP) is a photoreactive analogue of adenosine 5'-triphosphate (ATP). It serves as a valuable tool in scientific research, particularly in the field of biochemistry, for investigating ATP-binding proteins. The molecule's photoreactivity stems from the azido group positioned at the 8th carbon of the adenine ring, enabling it to form covalent bonds with nearby molecules upon exposure to ultraviolet (UV) light. This property makes it a potent photoaffinity label for studying the interactions of ATP with proteins. []

Synthesis Analysis

Several methods have been developed for the synthesis of 8-Azido-ATP. One simplified and efficient approach involves reacting 8-azidoadenosine with phosphoryl chloride (POCl3) in trimethyl phosphate, followed by treatment with tributylammonium pyrophosphate. [] This method offers advantages over previous techniques, providing improved yields and a faster reaction time. The synthesis process can simultaneously yield other 8-azidonucleotides, including 8-Azidoadenosine 5'-diphosphate (8-Azido-ADP) and 8-Azidoadenosine 5'-monophosphate (8-Azido-AMP), making it a versatile method for obtaining multiple photoaffinity probes.

Molecular Structure Analysis

8-Azido-ATP exhibits a unique reactivity due to the presence of the azido group. Upon exposure to UV light, the azido group decomposes, generating a highly reactive nitrene intermediate. [, , ] This nitrene readily reacts with nearby molecules, forming covalent bonds. When bound to an ATP-binding site in a protein, the photoactivated 8-Azido-ATP can covalently attach to amino acid residues within the binding pocket, enabling the identification and characterization of the binding site. The photolysis of 8-Azido-ATP has been studied at various pH values, and its hydrolysis by F1ATPases has been confirmed. []

Mechanism of Action

8-Azido-ATP functions as a competitive inhibitor of ATP in many enzyme systems. [, , , , ] This means it can bind to the same site as ATP, preventing ATP from binding and inhibiting the enzyme's activity. Upon UV irradiation, the azido group forms a reactive nitrene intermediate, capable of forming a covalent bond with amino acid residues within the ATP-binding site of the protein. [, ] This covalent modification permanently labels the protein, allowing for its identification and isolation. This powerful tool allows researchers to investigate the structure and function of ATP-binding proteins, identify interacting subunits, and study the role of ATP in various cellular processes.

Physical and Chemical Properties Analysis

8-Azido-ATP's physical and chemical properties are crucial for its functionality as a photoaffinity probe. Its absorbance properties, including a characteristic absorbance at 310 nm after photolabeling, allow for monitoring the labeling process. [] The molecule's stability and behavior under different conditions, such as pH and temperature, influence its effectiveness as a photoaffinity label. While specific data on its stability hasn't been explicitly discussed in the provided literature, its successful application in various studies suggests sufficient stability under experimental conditions.

Applications

a) Identification of ATP-Binding Sites:

  • 8-Azido-ATP has been instrumental in identifying ATP-binding sites within proteins like terminal deoxynucleotidyltransferase, phosphofructokinase-1 from Saccharomyces cerevisiae, recA protein, DNA-dependent RNA polymerase from Escherichia coli, skeletal muscle myosin heavy chain, Avena phytochrome, cAMP-dependent protein kinase type I, pyruvate phosphate dikinase from Clostridium symbiosum, outer arm dynein from Chlamydomonas flagella, and actin. [, , , , , , , , , ]

b) Studying Protein Structure and Function:

  • Researchers have utilized 8-Azido-ATP to analyze the structure of ATP-binding pockets in dynein heavy chains from Chlamydomonas flagella, providing insights into the organization of these functional domains. []
  • The probe has been used to investigate the conformational changes associated with ATP hydrolysis in 21S outer arm dynein from sea urchin sperm flagella, highlighting the dynamic nature of ATP-protein interactions. []
  • 8-Azido-ATP has helped elucidate the role of the C-terminal domain of human DNA topoisomerase I in its ATP-binding and kinase activity. []

c) Identifying Protein-Protein Interactions:

  • Studies using bifunctional diazidodiadeninedinucleotides derived from 8-Azido-ATP have helped elucidate the spatial arrangement of nucleotide binding sites in phosphofructokinase-1 from Saccharomyces cerevisiae, suggesting potential interactions between subunits. []
  • Similar studies on the Escherichia coli SecA protein helped determine the location of the low-affinity nucleotide binding site at the subunit interface. []
  • Research on axoplasmic vesicles using 8-Azido-ATP identified a MAP 2-like ATP-binding protein, suggesting its involvement in vesicle-microtubule interactions and organelle motility. []
  • The probe has been employed to study the interaction of phosphoinositide cycle intermediates with the clathrin assembly protein AP-2, revealing a potential link between phosphoinositide turnover and coated pit formation in cells. []

e) Drug Development and Target Validation:

  • Studies utilizing 8-Azido-ATP have characterized the thymidine, thymidylate, and ATP active sites of the herpes simplex virus-1 (HSV-1) thymidine kinase, offering valuable insights for antiviral drug development. []
Future Directions

a) Enhanced Probe Development:

  • Developing new bifunctional photoaffinity probes based on 8-Azido-ATP, capable of capturing transient protein-protein interactions and revealing the dynamics of multi-protein complexes. []

Adenosine 5'-triphosphate (ATP)

Relevance: ATP is the natural analog of 8-Azido-ATP. Many studies use ATP in competition experiments to demonstrate the specificity of 8-Azido-ATP binding to its target proteins. For example, ATP competitively inhibits the photoinsertion of 8-Azido-ATP into proteins like phosphofructokinase-1 from Saccharomyces cerevisiae , Avena phytochrome , and the recA protein from Escherichia coli , confirming that 8-Azido-ATP targets the ATP binding sites.

8-Azidoadenosine 5'-diphosphate (8-N3ADP)

Relevance: 8-N3ADP is a breakdown product generated during the synthesis of 8-Azido-ATP . While not always the primary focus, the presence of 8-N3ADP alongside 8-Azido-ATP in some preparations underscores the importance of careful characterization and purification of the desired photoaffinity probe.

8-Azidoadenosine 5'-monophosphate (8-N3AMP)

Relevance: 8-N3AMP is another byproduct formed during 8-Azido-ATP synthesis . Similar to 8-N3ADP, the presence of 8-N3AMP in some 8-Azido-ATP preparations highlights the need for rigorous purification to ensure accurate experimental results, especially when studying nucleotide-binding sites with potential affinity for various adenine nucleotides.

Adenosine 5'-O-(3-thiotriphosphate) (ATPγS)

Relevance: ATPγS, like 8-Azido-ATP, binds to recA protein and inhibits the cross-linking of 8-Azido-ATP to the protein . This competition for binding sites suggests that both ATPγS and 8-Azido-ATP share structural features recognized by recA protein, providing insights into the nucleotide binding requirements of this DNA repair protein.

Adenylyl imidodiphosphate (AMP-PNP)

Relevance: AMP-PNP is a competitive inhibitor of 8-Azido-ATP binding to the recA protein . The ability of AMP-PNP to inhibit 8-Azido-ATP photolabeling suggests that they both interact with the ATP-binding site of recA protein, indicating that this site can accommodate variations in the β,γ-phosphate group structure.

8-N3-3'(2')-O-biotinyl-8-azidoadenosine 5'-triphosphate (8-N3-3'(2')-O-biotinyl-8-azido-ATP)

Relevance: Like 8-Azido-ATP, 8-N3-3'(2')-O-biotinyl-8-azido-ATP acts as a phosphate donor for phosphofructokinase-1 from Saccharomyces cerevisiae . While both lead to a comparable decrease in enzyme activity upon photolabeling, kinetic differences are observed. The biotin moiety in 8-N3-3'(2')-O-biotinyl-8-azido-ATP enables its use in affinity purification strategies, providing a means to isolate and study labeled proteins that might not be achievable with 8-Azido-ATP alone.

Diadenosine tetraphosphate (Ap4A) derivatives

Relevance: These bifunctional analogs were employed to investigate the spatial organization of nucleotide binding sites in phosphofructokinase-1 from Saccharomyces cerevisiae, similar to the use of 8-Azido-ATP for studying single nucleotide binding sites . The different cross-linking patterns observed with these Ap4A derivatives, compared to the single-site labeling of 8-Azido-ATP, provide valuable information about the proximity and potential interactions between nucleotide binding domains within the enzyme.

5'-p-Fluorosulfonylbenzoyladenosine (FSBA)

Relevance: Both FSBA and 8-Azido-ATP have been utilized to modify Bacillus subtilis glutamine synthetase, revealing insights into the enzyme's ATP-binding site . The use of both probes, each with distinct reactivity and binding preferences, helps to confirm and refine the mapping of the ATP-binding pocket and to understand the specific residues involved in nucleotide binding and enzyme function.

Guanosine 5'-triphosphate (GTP)

Relevance: While not as effective as ATP, GTP can partially protect Avena phytochrome from photoaffinity labeling by 8-Azido-ATP , suggesting some overlap in the binding preferences of the nucleotide binding site. This finding suggests a degree of promiscuity in the nucleotide binding site of Avena phytochrome, implying that it might accommodate other nucleotides like GTP with lower affinity compared to its preferred substrate, ATP.

Uridine 5'-triphosphate (UTP)

Relevance: UTP displays a weaker ability than ATP to protect against 8-Azido-ATP photolabeling of the small subunit of ribulose-1,5-bisphosphate carboxylase/oxygenase . This difference in protection suggests a preference for adenine nucleotides over uridine nucleotides at the binding site. This finding highlights the specificity of the nucleotide binding site, indicating a stronger interaction with adenine-containing nucleotides like 8-Azido-ATP and ATP compared to pyrimidine nucleotides like UTP.

β,γ-bidentate chromium(III) complex of ATP (Cr(III)-ATP)

Relevance: Cr(III)-ATP, like 8-Azido-ATP, interacts with the sarcoplasmic reticulum Ca2+-ATPase . This interaction, along with its known ability to inhibit ATPase activity, indicates that Cr(III)-ATP occupies the nucleotide-binding site, mimicking the binding mode of ATP.

5-Azido-2′-deoxyuridine-5′-monophosphate (5-N3dUMP)

Relevance: 5-N3dUMP has been used alongside 8-Azido-ATP to characterize the active site environment of herpes simplex virus type 1 (HSV-1) thymidine kinase . By employing both analogs, researchers were able to probe different substrate binding pockets within the enzyme, illustrating the versatility of using multiple photoaffinity labels to investigate multi-substrate enzymes.

Properties

CAS Number

53696-59-6

Product Name

8-Azido-ATP

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C10H15N8O13P3

Molecular Weight

548.19 g/mol

InChI

InChI=1S/C10H15N8O13P3/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(20)5(19)3(29-9)1-28-33(24,25)31-34(26,27)30-32(21,22)23/h2-3,5-6,9,19-20H,1H2,(H,24,25)(H,26,27)(H2,11,13,14)(H2,21,22,23)/t3-,5-,6-,9-/m1/s1

InChI Key

PQISXOFEOCLOCT-UUOKFMHZSA-N

SMILES

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Synonyms

8-azido-ATP
8-azidoadenosine 5'-triphosphate
8-N(3)ATP
8-N3ATP
Mg8-N(3)ATP
Mg8-N3ATP
N3-ATP

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

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